molecular formula C11H11N3O B13311036 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde

3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde

Katalognummer: B13311036
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: GCOIMAMTLWOCMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that features a triazole ring attached to a benzaldehyde moiety. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. The unique structure of triazoles allows them to participate in various chemical reactions and exhibit diverse biological activities. Benzaldehyde is an aromatic aldehyde known for its pleasant almond-like odor and is widely used in the synthesis of various organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde typically involves the reaction of a substituted benzaldehyde with a triazole derivative. One common method is the condensation reaction between 3-(dimethyl-1H-1,2,4-triazol-1-yl)acetaldehyde and benzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under mild conditions.

Major Products Formed

    Oxidation: 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzoic acid.

    Reduction: 3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Dimethyl-1H-1,2,4-triazol-1-YL)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s

Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-12-9(2)14(13-8)11-5-3-4-10(6-11)7-15/h3-7H,1-2H3

InChI-Schlüssel

GCOIMAMTLWOCMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=N1)C)C2=CC=CC(=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.